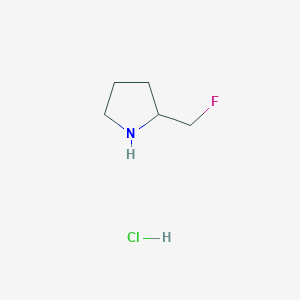

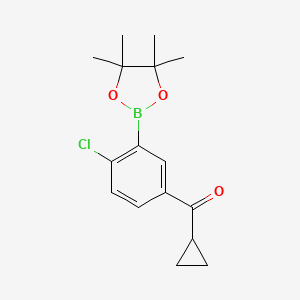

![molecular formula C14H16N2O5S B2527334 4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid CAS No. 315672-93-6](/img/structure/B2527334.png)

4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid is a compound that is part of a broader class of 4-oxo-2-butenoic acid derivatives. These derivatives are known for their biological activity and serve as versatile intermediates for further chemical derivatization. The specific compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for their potential as enzyme inhibitors and their interesting crystal structures.

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acid derivatives can be achieved through microwave-assisted aldol-condensation of glyoxylic acid with various methyl ketone derivatives. This method provides a general approach to these compounds, yielding moderate to excellent results depending on the nature of the substituents involved. Aryl derivatives, for instance, react best under conditions involving tosic acid, while aliphatic substrates prefer conditions with pyrrolidine and acetic acid .

Molecular Structure Analysis

The molecular structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, has been studied through single crystal X-ray diffraction. This compound crystallizes with two symmetry-independent molecules in the asymmetric unit, forming one-dimensional helical columns stabilized by hydrogen bonds and other interactions. The crystal structure is further characterized by the presence of supramolecular synthons, which are recurring structural motifs in the crystals of related compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-2-butenoic acid derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the compound's solubility and melting point. The specific substituents on the 4-oxo-2-butenoic acid core can also impact the compound's acidity, reactivity, and overall stability. The polymorphic nature of these compounds, as seen in the case of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, indicates that they can exist in multiple forms with different physical properties .

Scientific Research Applications

Synthesis and Derivatization of 4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid

4-oxo-2-butenoic acids are recognized for their biological relevance and versatility as intermediates in further derivatization processes. Uguen et al. (2021) demonstrated an innovative approach to synthesizing 4-oxo-2-butenoic acid through microwave-assisted aldol-condensation, showing effectiveness across a variety of substrates. The study underlines the importance of substituent effects, offering a methodological advancement in the synthesis of such acids with broad applicability (Uguen et al., 2021).

Mechanism of Action

Target of Action

Based on its structure, it might interact with proteins or enzymes that have affinity for sulfonyl groups or carboxylic acids .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action. The amino group and the sulfonyl group in the structure suggest that it might form hydrogen bonds with its target, while the carboxylic acid group might be involved in ionic interactions .

Biochemical Pathways

4-oxobutenoic acids are known to be biologically active and can serve as intermediates for further derivatization .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the environment. The sulfonyl group in the structure might make the compound more stable under certain conditions .

properties

IUPAC Name |

(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)22(20,21)16-9-1-2-10-16/h3-8H,1-2,9-10H2,(H,15,17)(H,18,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCLSMGDZDOYEU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

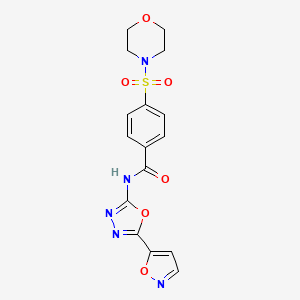

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

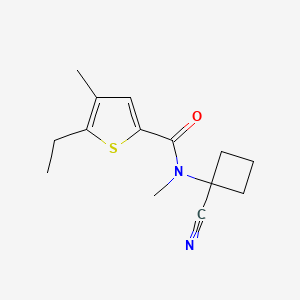

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)

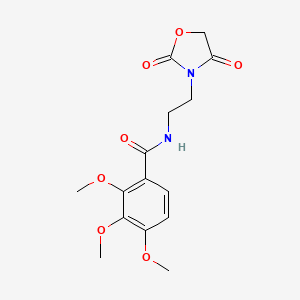

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)